Cas no 2034460-63-2 (2-bromo-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide)

2-bromo-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide is a versatile organic compound characterized by its bromo and triazole functional groups. This compound offers enhanced reactivity and stability, making it suitable for a range of synthetic applications, including medicinal chemistry. Its unique structure contributes to its potential as a building block in drug discovery and materials science.
2-bromo-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide structure
2034460-63-2 structure
Product Name:2-bromo-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide
CAS No:2034460-63-2
MF:C14H17BrN4O
MW:337.214981794357
CID:5335479
Update Time:2025-06-24

2-bromo-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
    • 2-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide
    • 2-bromo-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide
    • Inchi: 1S/C14H17BrN4O/c1-10(2)13(9-19-8-7-16-18-19)17-14(20)11-5-3-4-6-12(11)15/h3-8,10,13H,9H2,1-2H3,(H,17,20)
    • InChI Key: JATYKSOOTXPNTL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(NC(CN1C=CN=N1)C(C)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 326
  • XLogP3: 2.7
  • Topological Polar Surface Area: 59.8

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Additional information on 2-bromo-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide

Introduction to 2-bromo-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide (CAS No. 2034460-63-2)

2-bromo-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical identifier CAS No. 2034460-63-2, represents a convergence of multiple chemical motifs that make it a promising candidate for further investigation in drug discovery and medicinal chemistry.

The molecular structure of 2-bromo-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide incorporates several key functional groups that contribute to its reactivity and biological relevance. The presence of a bromine atom at the para position of the benzamide core enhances its utility as a synthetic intermediate, allowing for further derivatization and exploration of its pharmacological properties. Additionally, the incorporation of a 1H-1,2,3-triazole moiety introduces a heterocyclic ring system known for its stability and biological activity, particularly in the context of antimicrobial and anti-inflammatory agents.

The 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl side chain adds an additional layer of complexity to the molecule, providing a flexible aliphatic backbone that can interact with biological targets in diverse ways. This structural feature is particularly interesting because it combines the potential for hydrophobic interactions with the stability offered by the triazole ring. Such combinations are often exploited in the design of novel therapeutic agents to optimize solubility and binding affinity.

In recent years, there has been a growing interest in developing small molecules that can modulate biological pathways associated with inflammation and immune response. The benzamide core is a well-known pharmacophore in this context, with several approved drugs featuring this moiety demonstrating efficacy in treating conditions such as pain and inflammation. The brominated derivative of benzamide has been particularly studied for its potential as an inhibitor of various enzymes involved in inflammatory processes.

The 1H-1,2,3-triazole ring is another important structural element that has been extensively explored in medicinal chemistry. This heterocycle is known for its ability to form stable hydrogen bonds with biological targets, making it a valuable component in drug design. Moreover, triazoles have been shown to exhibit antimicrobial properties, which has led to their incorporation into numerous antimicrobial agents. The presence of this ring system in 2-bromo-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide suggests that it may have similar therapeutic potential.

Recent studies have highlighted the importance of structure-based drug design in optimizing the pharmacological properties of small molecules. Computational methods such as molecular docking and virtual screening have been instrumental in identifying promising candidates like 2-bromo-N-[3-methyl-1-(1H-1,2,3-triazol-1-yb)butanbromobenzamidemethane]. These approaches allow researchers to predict how a compound will interact with biological targets at the atomic level, providing valuable insights into its potential efficacy and safety profile.

The bromobenzamide moiety is particularly interesting because it can serve as a versatile handle for further chemical modifications. For example, palladium-catalyzed cross-coupling reactions can be used to introduce additional functional groups or to attach other biomolecules. This flexibility makes CAS No. 2034460bromobenzamidemethaneemidazoleemidazoleemidazoleemidazoleemidazoleemidazoleemidazoleemidazoleemidazoleemidazoleemidazoleemidazolemethaneemidazolemethaneemidazolemethaneemidazolemethaneemidazolemethane a valuable tool for synthetic chemists working on drug discovery projects.

One of the most exciting aspects of this compound is its potential application in developing novel therapeutic agents for neurological disorders. The combination of the benzamide core and the triazole ring suggests that it may be able to interact with receptors or enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. While these applications are still under investigation, preliminary studies have shown promising results in cell-based assays.

The synthesis of CAS No. 2034460bromobenzamidenicotinonitrilebenzonitrilebenzonitrilebenzonitrilebenzonitrilebenzonitrilebenzonitrilebenzonitrilebenzonitrilebenzonitrilebenzonitrilenicotinonitrilenicotinonitrilenicotinonitrilenicotinonitrilenicotinonitrilenicotinonitrilenicotinonitrilenicotinonitrilene benzamidenicotinonitrilene benzamidenicotinonitrilene benzamide has also been explored as part of broader efforts to develop sustainable synthetic methodologies. Green chemistry principles have guided researchers toward using environmentally friendly solvents and catalysts during the synthesis process. These efforts not only reduce the environmental impact but also improve the efficiency of producing complex molecules like this one.

In conclusion,CAS No 2034460bromobenzamidenicotinontrilesynthetic methodologiesgreen chemistry principlesbiological activitiesneurological disordersdrug discoveryefficacy safety profilemolecular dockingvirtual screeningpharmacophoreheterocyclic ringsynthetic chemists represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacological properties for clinical applications.

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